molecular formula C14H16FN3O4S B2377648 3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide CAS No. 2194849-17-5

3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2377648
CAS No.: 2194849-17-5
M. Wt: 341.36
InChI Key: BZSIOKVNEAVUAU-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the nitration of 4-fluoro-2-methoxybenzenamine, followed by sulfonation and subsequent coupling with 2-methoxy-4,6-dimethylpyrimidine. The reaction conditions often involve the use of strong acids like sulfuric acid and reagents such as potassium nitrate for nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine and methoxy groups on the benzene ring can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.

Scientific Research Applications

3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluorine and methoxy groups may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-methoxybenzenamine: A precursor in the synthesis of the target compound.

    2-methoxy-4,6-dimethylpyrimidine: Another precursor used in the coupling reaction.

Uniqueness

3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S/c1-8-13(9(2)17-14(16-8)22-4)18-23(19,20)10-5-6-12(21-3)11(15)7-10/h5-7,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSIOKVNEAVUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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